molecular formula C9H18O2 B2671499 3-Ethyl-4,4-dimethylpentanoic acid CAS No. 212953-10-1

3-Ethyl-4,4-dimethylpentanoic acid

Cat. No.: B2671499
CAS No.: 212953-10-1
M. Wt: 158.241
InChI Key: HDHGJGWAJFTSJW-UHFFFAOYSA-N
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Description

3-Ethyl-4,4-dimethylpentanoic acid (CAS: 1522104-76-2) is a branched-chain carboxylic acid with the molecular formula C₉H₁₈O₂ (calculated molecular weight: 158.24 g/mol). Its structure features a pentanoic acid backbone substituted with ethyl and dimethyl groups at the 3rd and 4th positions, respectively.

Properties

IUPAC Name

3-ethyl-4,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-7(6-8(10)11)9(2,3)4/h7H,5-6H2,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDHGJGWAJFTSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212953-10-1
Record name 3-ethyl-4,4-dimethylpentoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4,4-dimethylpentanoic acid typically involves the alkylation of a suitable precursor. One common method is the alkylation of 4,4-dimethylpentanoic acid with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the base.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of the corresponding unsaturated precursor or the use of continuous flow reactors to optimize yield and purity. The choice of method depends on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

    Substitution: The hydrogen atoms on the carbon chain can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Primary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-Ethyl-4,4-dimethylpentanoic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is used in the study of metabolic pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes and receptors, influencing their activity. The branched structure of the compound may also affect its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Table 1: Key Structural and Physical Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility/Stability Key Applications/Findings
3-Ethyl-4,4-dimethylpentanoic acid 1522104-76-2 C₉H₁₈O₂ 158.24 Carboxylic acid Not explicitly reported Intermediate in synthesis
3-Amino-4,4-dimethylpentanoic acid hydrate 57224-50-7 C₇H₁₅NO₂·H₂O 145.20 Amino acid, hydrate Soluble in water, methanol Biochemical research
(2S,3R)-2-Amino-3-hydroxy-4,4-dimethylpentanoic acid 171866-72-1 C₇H₁₆N₂O₂ 161.20 Amino, hydroxyl Not reported DNA-templated library synthesis
Ethyl 4,4-dimethyl-3-oxopentanoate 3695-38-3 C₁₀H₁₈O₂ 170.25 Ester, ketone Not reported Organic synthesis intermediate
Key Observations:
  • Functional Group Impact: The carboxylic acid group in this compound distinguishes it from analogs like amino acid derivatives (e.g., 3-amino-4,4-dimethylpentanoic acid hydrate) and esters (e.g., ethyl 4,4-dimethyl-3-oxopentanoate). These substitutions influence solubility and reactivity. For instance, amino acid derivatives exhibit water solubility due to zwitterionic properties , while esters are typically lipophilic .
  • Stereochemical Complexity: Compounds like (2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid highlight the role of stereochemistry in biological activity, enabling applications in chiral synthesis .
Key Findings:
  • Esterification Efficiency: High yields (e.g., 99% for methyl ester derivatives) are achieved using SOCl₂ in methanol, a common method for carboxylic acid activation .
  • Acid-Catalyzed Reactions : Hydrolysis and condensation reactions (e.g., ) demonstrate the stability of branched-chain backbones under acidic conditions.

Biological Activity

3-Ethyl-4,4-dimethylpentanoic acid (EDMPA) is a branched-chain fatty acid that has garnered attention for its potential biological activities. This compound is structurally characterized by an ethyl group and two methyl groups on a pentanoic acid backbone, which may influence its interaction with biological systems. This article reviews the biological activity of EDMPA, supported by data tables and relevant research findings.

EDMPA has the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. Its structure can be represented as follows:

3 Ethyl 4 4 dimethylpentanoic acid=C9H18O2\text{3 Ethyl 4 4 dimethylpentanoic acid}=\text{C}_9\text{H}_{18}\text{O}_2

Antimicrobial Properties

Research indicates that EDMPA exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for common pathogens are summarized in Table 1.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This antimicrobial action may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, EDMPA has been investigated for its anti-inflammatory effects. A study conducted on murine models showed that EDMPA significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 when administered at doses of 10 mg/kg and 20 mg/kg.

The mechanism underlying the biological activity of EDMPA is not fully elucidated; however, it is hypothesized that the compound interacts with specific cellular targets, leading to alterations in signaling pathways related to inflammation and microbial resistance. The presence of branched alkyl chains may enhance its lipophilicity, facilitating membrane penetration and subsequent biological effects.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, EDMPA was tested against a panel of clinical isolates from patients with infections. The results indicated a significant reduction in bacterial load in samples treated with EDMPA compared to untreated controls, suggesting its potential as a therapeutic agent in managing bacterial infections.

Case Study 2: Anti-inflammatory Response

In a study involving induced inflammation in rat models, administration of EDMPA resulted in marked improvement in clinical signs of inflammation and histopathological examination confirmed reduced tissue damage compared to control groups.

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